molecular formula C12H19N3O3S B2384786 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034317-43-4

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No.: B2384786
CAS No.: 2034317-43-4
M. Wt: 285.36
InChI Key: JRNREQYXBYTBKK-UHFFFAOYSA-N
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Description

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an ethylsulfonyl group and a pyrimidine ring with two methyl groups. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, typically using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling of the Pyrrolidine and Pyrimidine Rings: The final step involves the coupling of the pyrrolidine and pyrimidine rings through nucleophilic substitution reactions, often using strong bases and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives, reduced sulfonyl derivatives.

    Substitution Products: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is unique due to the presence of both the ethylsulfonyl group and the specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other pyrrolidine and pyrimidine derivatives.

Properties

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-4-19(16,17)15-6-5-11(8-15)18-12-13-9(2)7-10(3)14-12/h7,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNREQYXBYTBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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